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molecular formula C13H15N3O2 B8431753 Methyl 2-amino-5-(3,5-dimethyl-pyrazol-1-yl)-benzoate

Methyl 2-amino-5-(3,5-dimethyl-pyrazol-1-yl)-benzoate

Cat. No. B8431753
M. Wt: 245.28 g/mol
InChI Key: WGUVTLMTNSGXNE-UHFFFAOYSA-N
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Patent
US06362210B1

Procedure details

Prepared by catalytic reduction (palladium, 10% on charcoal) of methyl 2-nitro-5-(3,5-dimethyl-pyrazol-1-yl)-benzoate in methanol.
Name
methyl 2-nitro-5-(3,5-dimethyl-pyrazol-1-yl)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]([N:14]2[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[N:15]2)=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-])=O>CO>[NH2:1][C:4]1[CH:13]=[CH:12][C:11]([N:14]2[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[N:15]2)=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
methyl 2-nitro-5-(3,5-dimethyl-pyrazol-1-yl)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=C(C=C1)N1N=C(C=C1C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)OC)C=C(C=C1)N1N=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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